The successful application of X-ray crystallography for the detailed structural analysis of this compound hinges on the availability of high-quality single crystals. The primary method employed for the cultivation of these crystals is slow recrystallization. In a typical procedure, the synthesized compound is dissolved in a solvent mixture, commonly dichloromethane (B109758) and petroleum ether in a 4:1 ratio. researchgate.net This solution is then allowed to stand undisturbed, permitting the solvent to evaporate slowly. This gradual process facilitates the formation of well-ordered, single crystals suitable for diffraction experiments.
Once formed, a suitable crystal is carefully selected for data collection. The chosen crystal is mounted on a goniometer head, which allows for precise orientation within the X-ray beam.
The crystallographic data for this compound are collected using a sophisticated instrument known as a diffractometer, such as the Bruker D8 Venture/Photon 100. researchgate.net To minimize thermal vibrations of the atoms and thus obtain a more precise measurement of their positions, the crystal is maintained at a cryogenic temperature, typically around 100.04 K, throughout the data collection process. researchgate.net
The collected diffraction data, which consists of the positions and intensities of the X-ray reflections, is then processed. The crystal structure is solved and refined using specialized software suites like SHELX. researchgate.net In the refinement process, all non-hydrogen atoms are treated with anisotropic thermal parameters, which account for the direction-dependent thermal motion of the atoms. This level of refinement leads to a highly accurate and detailed three-dimensional model of the molecule's structure.
The table below summarizes the key parameters associated with the data collection and refinement for this compound.
The refined crystal structure provides a wealth of information regarding the internal geometry of the this compound molecule. This includes precise measurements of bond lengths, the distances between the centers of two bonded atoms; bond angles, the angles formed by three connected atoms; and dihedral angles, the angles between two intersecting planes defined by sets of four atoms. These parameters are crucial for understanding the molecule's conformation and the steric and electronic interactions within it.
While a comprehensive list of all bond lengths and angles is extensive, the tables below present a selection of key intramolecular distances and angles for the core pyrimidine and associated phenyl rings. These values offer insight into the planarity and orientation of the different components of the molecule.
Selected Bond Lengths for this compound
Selected Bond Angles for this compound
Selected Dihedral Angles for this compound
